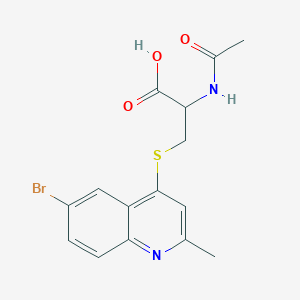
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid is a complex organic compound that features a quinoline ring substituted with a bromine atom and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid typically involves multiple steps One common approach starts with the bromination of 2-methylquinoline to introduce the bromine atom at the 6-position This is followed by the acylation of the amino group to form the acetamido derivative
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and acylation steps, as well as the development of efficient purification techniques to isolate the final product.
化学反应分析
Types of Reactions
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives are known to be effective.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline ring system is known to intercalate with DNA, which could lead to potential applications in cancer therapy. Additionally, the sulfanyl group may interact with thiol-containing proteins, affecting their function.
相似化合物的比较
Similar Compounds
- 2-Acetamido-3-(6-chloro-2-methylquinolin-4-yl)sulfanylpropanoic acid
- 2-Acetamido-3-(6-fluoro-2-methylquinolin-4-yl)sulfanylpropanoic acid
- 2-Acetamido-3-(6-iodo-2-methylquinolin-4-yl)sulfanylpropanoic acid
Uniqueness
2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct biological activities and chemical reactivity compared to its chloro, fluoro, and iodo analogs.
属性
CAS 编号 |
1008672-85-2 |
|---|---|
分子式 |
C15H15BrN2O3S |
分子量 |
383.3 g/mol |
IUPAC 名称 |
2-acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C15H15BrN2O3S/c1-8-5-14(11-6-10(16)3-4-12(11)17-8)22-7-13(15(20)21)18-9(2)19/h3-6,13H,7H2,1-2H3,(H,18,19)(H,20,21) |
InChI 键 |
LAJAYRAKHFWSGO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)SCC(C(=O)O)NC(=O)C |
溶解度 |
57.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14149048.png)

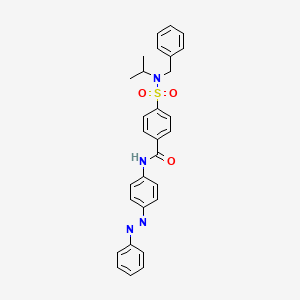
![1-Isobutyl-6-methyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B14149070.png)

![1-[(2-Chlorobenzoyl)amino]-3-methylthiourea](/img/structure/B14149080.png)
![5-[3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B14149083.png)
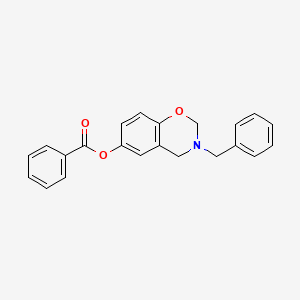
![2-{(E)-[(3-cyclohexyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B14149099.png)
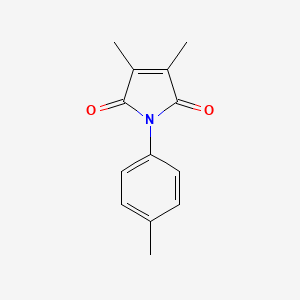
![5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B14149114.png)
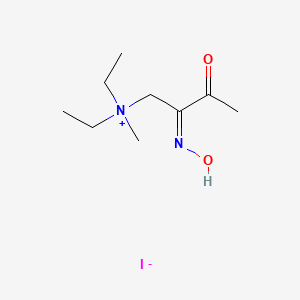
![2-[[6-Amino-5-nitro-2-(phenethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14149123.png)

